

A Comparative Guide to the Computational Properties of Phenyl-Triazole Derivatives

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Compound of Interest

Compound Name: 1-phenyl-1H-1,2,3-triazol-4-amine

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Disclaimer: Direct computational studies on **1-phenyl-1H-1,2,3-triazol-4-amine** are not extensively available in the reviewed literature. This guide provides a comparative analysis based on computational studies of structurally similar phenyl-triazole derivatives to offer insights into its potential properties and the methodologies used for such investigations.

This guide summarizes common computational methods and presents comparative data from related molecules to serve as a reference for researchers interested in the in silico analysis of **1-phenyl-1H-1,2,3-triazol-4-amine**.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational studies. The protocols described below are commonly employed in the analysis of triazole derivatives.[1][2][3][4][5]

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of quantum chemical calculations for studying the electronic structure of molecules.[2]

Software: Gaussian software suite is frequently mentioned for DFT calculations.[4]



- Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the most commonly used method for geometry optimization and electronic property calculations of triazole derivatives.[1][2][3][4][5]
- Basis Set: The 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) basis sets are typically employed to
 provide a good balance between accuracy and computational cost.[2][3][4][5]
- Geometry Optimization: Molecules are optimized to find their lowest energy conformation without any imaginary frequencies, confirming they are at a true energy minimum.[4]
- Calculated Properties:
 - Electronic Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest
 Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔΕ).[1]
 [2] These are critical for assessing molecular reactivity and stability.[1]
 - Spectroscopic Properties: Vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) are calculated and often compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is used for excited-state properties like UV-Vis spectra.[4][5][6]
 - Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2][7][8]

Molecular Docking Studies

Molecular docking is used to predict the binding orientation and affinity of a small molecule to a target protein.

- Software: AutoDock Vina is a widely used tool for molecular docking simulations.
- Protocol:
 - Ligand Preparation: The 3D structure of the triazole derivative is optimized using a method like DFT.
 - Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.



 Docking Simulation: The ligand is docked into the active site of the receptor. The simulation generates multiple binding poses, which are ranked based on a scoring function (e.g., binding affinity in kcal/mol).

Data Presentation: Comparative Analysis

The following tables summarize quantitative data from computational studies on various phenyl-triazole analogs. This data provides a reference range for the expected properties of **1-phenyl-1H-1,2,3-triazol-4-amine**.

Table 1: Electronic Properties of Phenyl-Triazole

Analogs (DFT/B3LYP)

Compound	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE) (eV)	Reference
N-((1H-benzo[d]imidazol -2-yl)methyl)-4H- 1,2,4-triazol-4- amine	-4.6885	-2.1660	2.5225	[2]
4-amino-5- phenyl-4H-1,2,4- triazole-3-thiol (Tautomer 2A)	-6.395	-0.952	5.443	[1]
4-amino-5- phenyl-2H-1,2,4- triazole-3-thione (Tautomer 2B)	-6.041	-1.633	4.408	[1]
1,4-Diphenyl-3- (p- nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt	-5.996	-3.079	2.917	[5]



Note: The energy gap (ΔE) is calculated as ELUMO - ELUMO. A smaller energy gap generally implies higher chemical reactivity.[2]

Table 2: Tautomeric Stability of Phenyl-1H-1,2,4-triazol-

amine Isomers (Hartree-Fock/6-31G)

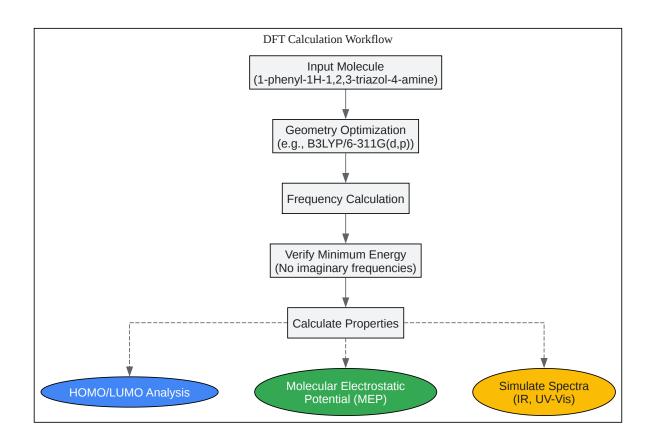
Compound	HOMO (a.u.)	LUMO (a.u.)	Energy Gap ΄ (ΔE) (a.u.)	Stability Note	Reference
5-phenyl-1H- 1,2,4-triazol- 3-amine	-0.3134	0.1197	0.4331	More stable form due to a larger energy gap.	[9][10][11]
3-phenyl-1H- 1,2,4-triazol- 5-amine	-0.3196	0.1132	0.4328	Less stable form compared to the 5-phenyl isomer.	[10][12][11]

Note: These compounds are structural isomers of the target molecule, differing in the position of the phenyl and amine groups on a 1,2,4-triazole ring. The data suggests that substituent positions can influence stability.

Mandatory Visualizations

The following diagrams illustrate typical workflows and conceptual relationships in the computational study of molecular properties.

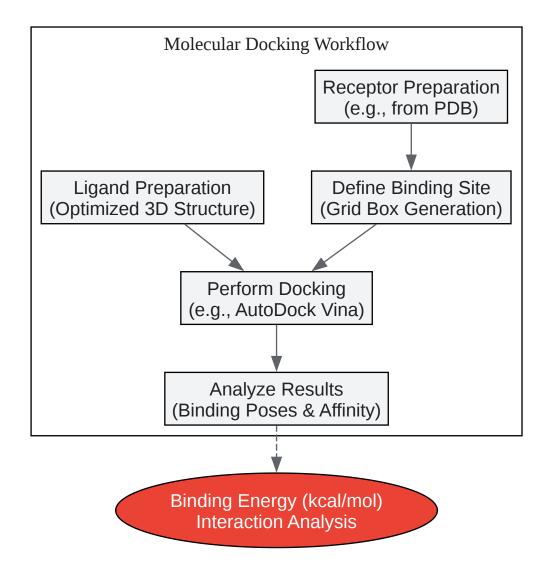




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Caption: A typical workflow for DFT calculations.

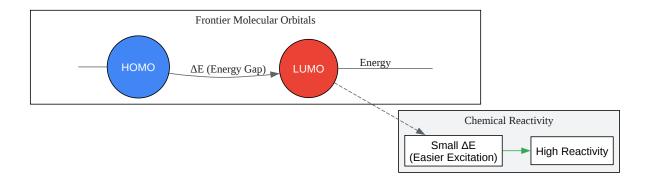




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Caption: A standard workflow for molecular docking studies.





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Caption: Relationship between HOMO-LUMO gap and reactivity.

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